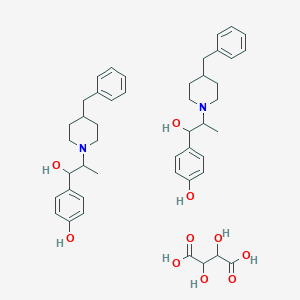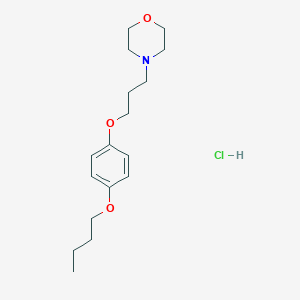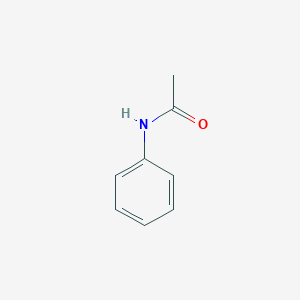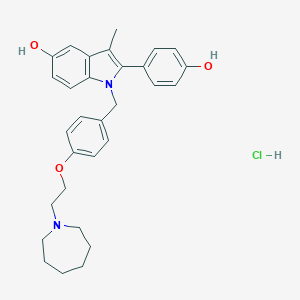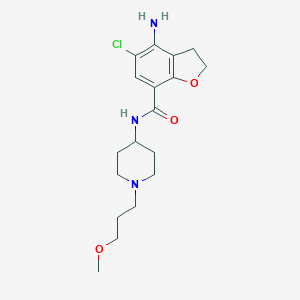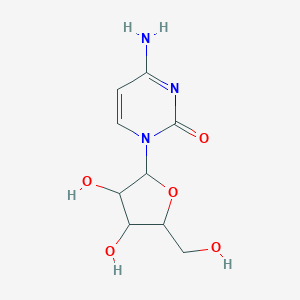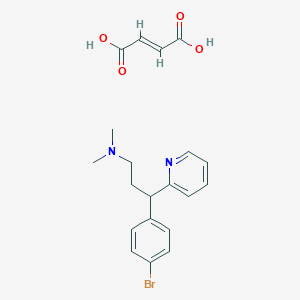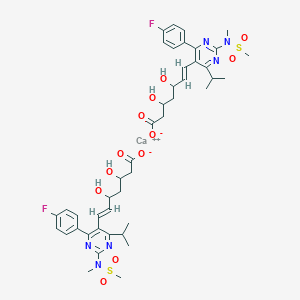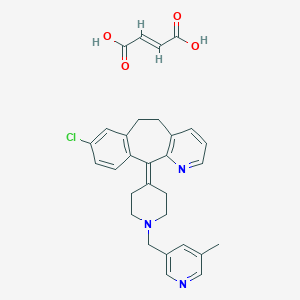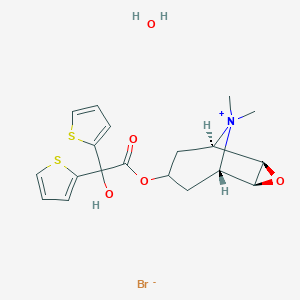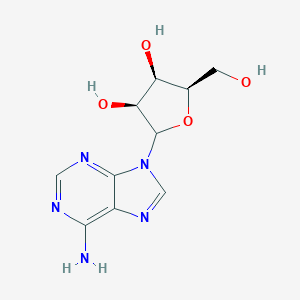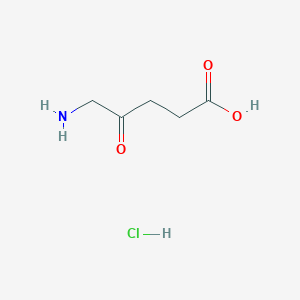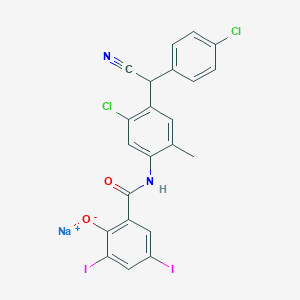
Closantel sodium
Overview
Description
Closantel Sodium is a synthetic anti-parasitic agent . It is highly effective against adults and larvae of liver flukes (Fasciola hepatica), and against several important gastrointestinal roundworms .
Synthesis Analysis
Closantel is marketed in a racemic form with one chiral center . Two enantiomeric separation methods of closantel were explored by normal-phase high-performance liquid chromatography . The influences of the chiral stationary phase (CSP) structure, the mobile phase composition, the nature and proportion of different mobile phase modifiers (alcohols and acids), and the column temperature on the enantiomeric separation of closantel were investigated .Molecular Structure Analysis
The molecular formula of Closantel Sodium Dihydrate is C22H13Cl2I2N2NaO2· H2O . Its molecular weight is 703.07 .Chemical Reactions Analysis
Closantel Sodium is a very strong oxidative phosphorylation uncoupler . Its pharmacological action is to inhibit the phosphorylation events of polypide, preventing the synthesis of adenosine triphosphate (ATP) in polypide, thereby causing a rapid decrease in polypide energetic supersession, and ultimately leading to death .Physical And Chemical Properties Analysis
Closantel Sodium has a melting point/freezing point of >230°C (dec.) . Its boiling point or initial boiling point and boiling range is 590.5°C at 760 mmHg .Scientific Research Applications
Antibacterial Effects
Closantel Sodium has been found to have synergistic antibacterial effects when combined with other antibiotics. For instance, it has been used in combination with colistin against multidrug-resistant gram-negative bacteria . The study found that Closantel, as an effective adjuvant, reverses antibiotic resistance in gram-negative bacteria . This discovery provides novel insights for developing precision medication and containment of increasing antibiotic resistance .
Enantiomer Studies
Closantel Sodium has been used in enantiomer studies. The combined antibacterial enantioselectivity of Closantel is presented through separate enantiomer studies . Despite yielding unexpected differences, two Closantel enantiomers (R, S) increased colistin activity against gram-negative bacteria both in vitro and in vivo .
Analytical Separation
Closantel Sodium has been used in analytical separation studies. It is meaningful to develop a method for separating and analyzing the Closantel enantiomers . In this work, two enantiomeric separation methods of Closantel were explored by normal-phase high-performance liquid chromatography .
Stability-Indicating Methods
Closantel Sodium has been used in stability-indicating methods for its determination . Successful application of the four methods for analyzing Closantel-Na in Closa-Atak injectable solution was obtained .
Mechanism of Action
Target of Action
Closantel Sodium is a potent and highly specific inhibitor of Onchocerca volvulus chitinase (OvCHT1) . Chitinases are enzymes that break down glycosidic bonds in chitin, an essential component of the exoskeleton in many organisms. By inhibiting this enzyme, Closantel Sodium disrupts the development and survival of certain parasites.
Mode of Action
Closantel Sodium acts by uncoupling oxidative phosphorylation . This process is crucial for energy production in cells. By disrupting this process, Closantel Sodium causes a decrease in ATP production, leading to paralysis and death of the parasites .
Biochemical Pathways
The primary biochemical pathway affected by Closantel Sodium is the energy metabolism pathway . Specifically, it suppresses the activity of succinate dehydrogenase and fumarate reductase , two enzymes involved in the citric acid cycle (also known as the Krebs cycle). This cycle is a series of chemical reactions used by all aerobic organisms to generate energy. By inhibiting these enzymes, Closantel Sodium disrupts the energy production, leading to the death of the parasites.
Pharmacokinetics
It’s known that the compound is used in veterinary medicine, suggesting that it has suitable bioavailability for therapeutic use in animals .
Result of Action
The primary result of Closantel Sodium’s action is the effective control of parasitic infestations. It has been shown to be effective against adults and larvae of liver flukes, several important gastrointestinal roundworms, and some external parasites . In addition, recent research has shown that Closantel Sodium can reverse antibiotic resistance in gram-negative bacteria, making it a promising adjuvant for antibiotic therapies .
Action Environment
The efficacy and stability of Closantel Sodium can be influenced by various environmental factors. It’s worth noting that as a veterinary drug, Closantel Sodium is likely designed to be stable and effective under a variety of conditions encountered in animal husbandry .
Safety and Hazards
Closantel Sodium is classified as having acute toxicity, oral (Category 3), H301 . It is also classified as having short-term (acute) aquatic hazard (Category 1), H400, and long-term (chronic) aquatic hazard (Category 1), H410 . It is toxic if swallowed and is very toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
sodium;2-[[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]carbamoyl]-4,6-diiodophenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl2I2N2O2.Na/c1-11-6-15(17(10-27)12-2-4-13(23)5-3-12)18(24)9-20(11)28-22(30)16-7-14(25)8-19(26)21(16)29;/h2-9,17,29H,1H3,(H,28,30);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREGMDNUOGTSIK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=C(C(=CC(=C2)I)I)[O-])Cl)C(C#N)C3=CC=C(C=C3)Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2I2N2NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
685.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Closantel sodium | |
CAS RN |
61438-64-0 | |
| Record name | Closantel sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061438640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium N-[5-chloro-4-[(4-chlorophenyl)cyanomethyl]-o-tolyl]-2-hydroxy-3,5-diiodobenzamidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.067 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOSANTEL SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZBS9YC04P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



